Methyl 5-iodo-1,2-thiazole-3-carboxylate
Description
Significance of Thiazole (B1198619) Core Structures in Contemporary Organic Synthesis
The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and organic synthesis. nih.govnih.gov Its prevalence in a multitude of biologically active compounds underscores its importance. The thiazole scaffold is a key structural component in numerous natural products, such as vitamin B1 (thiamine), and is present in a significant number of FDA-approved drugs. rsc.orgnih.gov
The unique electronic properties of the thiazole ring, arising from the presence of the two heteroatoms, impart it with a diverse range of chemical reactivity. The ring is susceptible to various transformations, including electrophilic and nucleophilic substitution, making it a versatile template for the construction of complex molecular architectures. pharmaguideline.com This versatility has led to the development of a vast library of thiazole derivatives with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. wisdomlib.orgfabad.org.tr
Table 1: Examples of Thiazole-Containing Drugs and their Therapeutic Applications
| Drug Name | Therapeutic Application |
| Ritonavir | Antiretroviral |
| Dasatinib | Anticancer |
| Nizatidine | Antiulcer |
| Meloxicam | Anti-inflammatory |
| Sulfathiazole | Antimicrobial |
This table provides a brief overview of some well-known drugs that incorporate the thiazole core structure, highlighting the broad therapeutic impact of this heterocyclic system. researchgate.net
The synthetic importance of thiazoles is further enhanced by the numerous methods developed for their construction, with the Hantzsch thiazole synthesis being a classic and widely utilized method. nih.gov The ability to introduce a variety of substituents onto the thiazole ring allows for the fine-tuning of its biological and physical properties, making it an attractive scaffold for drug discovery and development. fabad.org.tr
Overview of Halogenated Heterocycles as Strategic Synthetic Intermediates
Halogenated heterocycles are invaluable building blocks in organic synthesis due to the unique reactivity imparted by the halogen substituent. sigmaaldrich.com The introduction of a halogen atom onto a heterocyclic ring provides a versatile handle for a wide range of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. mdpi.com These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors.
Among the halogens, iodine is particularly useful in this context. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodo-heterocycles highly reactive in cross-coupling reactions. benthamdirect.com This high reactivity often allows for milder reaction conditions and broader substrate scope compared to their chloro or bromo counterparts. The synthesis of iodo-heterocycles can be achieved through various methods, including direct iodination of electron-rich heterocycles or through iodocyclization reactions. mdpi.combenthamdirect.com
The presence of an iodine atom on a heterocyclic ring not only facilitates cross-coupling reactions but can also influence the biological activity of the molecule. The introduction of a halogen can alter the lipophilicity, metabolic stability, and binding affinity of a compound to its biological target. nih.gov
Positioning of Methyl 5-iodo-1,2-thiazole-3-carboxylate within the Landscape of Functionalized 1,2-Thiazole Derivatives
This compound emerges as a strategically important, albeit specialized, member of the functionalized 1,2-thiazole family. Its structure combines three key features that position it as a valuable intermediate for the synthesis of more complex molecules: the 1,2-thiazole core, an iodo substituent at the 5-position, and a methyl carboxylate group at the 3-position.
The 1,2-thiazole (isothiazole) ring, like its 1,3-thiazole isomer, is a significant scaffold in medicinal chemistry. researchgate.net The specific arrangement of the nitrogen and sulfur atoms influences the electronic properties and reactivity of the ring.
The iodine atom at the C5 position is the most reactive site for synthetic modification. This position is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups. organic-chemistry.org This capability is crucial for building molecular diversity and for the synthesis of targeted compounds with specific biological activities.
The methyl carboxylate group at the C3 position offers another point for chemical manipulation. This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. This allows for the attachment of various side chains or for the modulation of the molecule's physicochemical properties.
Table 2: Potential Synthetic Transformations of this compound
| Position | Functional Group | Potential Reactions |
| C5 | Iodo | Suzuki, Heck, Sonogashira, Stille, and Buchwald-Hartwig cross-coupling reactions |
| C3 | Methyl Carboxylate | Hydrolysis to carboxylic acid, amidation, transesterification, reduction to alcohol |
| 1,2-Thiazole Ring | Aromatic System | Potential for further functionalization depending on reaction conditions |
This table outlines the primary reactive sites of this compound and the types of chemical transformations that can be envisioned at each site, highlighting its versatility as a synthetic building block.
In essence, this compound is a trifunctionalized building block. The interplay between the reactive iodo-substituent and the modifiable carboxylate group on the stable 1,2-thiazole core makes it a powerful tool for the synthesis of novel, highly substituted 1,2-thiazole derivatives with potential applications in medicinal and materials chemistry. Its strategic design allows for a modular and convergent approach to the synthesis of complex target molecules.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-iodo-1,2-thiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO2S/c1-9-5(8)3-2-4(6)10-7-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVQXVTVVMMXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC(=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 5 Iodo 1,2 Thiazole 3 Carboxylate
Retrosynthetic Analysis of Methyl 5-iodo-1,2-thiazole-3-carboxylate
A retrosynthetic analysis of this compound identifies two primary disconnections. The first is the carbon-iodine bond, suggesting that the final step in the synthesis could be the iodination of a Methyl 1,2-thiazole-3-carboxylate precursor. This approach is logical given the number of methods available for halogenating heterocyclic systems.
The second key disconnection breaks the 1,2-thiazole ring itself. This reveals simpler, acyclic precursors. The core N-S bond is a common point of disconnection in the retrosynthesis of isothiazoles. This leads back to a three-carbon backbone with appropriate functional groups that can undergo cyclization. For a 3-carboxylate substituted isothiazole (B42339), a plausible precursor is a derivative of a β-ketothioamide or an enamine-thiocarboxamide, which can be cyclized to form the desired heterocyclic ring.
Classical and Modern Approaches to 1,2-Thiazole Ring Construction
The synthesis of the 1,2-thiazole ring, also known as the isothiazole ring, is a well-established field in heterocyclic chemistry, with methods evolving from classical cyclization reactions to more advanced protocols.
Cyclocondensation Reactions for Thiazole (B1198619) Formation
Cyclocondensation reactions are the most common and direct methods for constructing the 1,2-thiazole nucleus. These reactions typically involve the formation of the critical S-N bond through the intramolecular cyclization of a sulfur- and nitrogen-containing acyclic precursor.
One classical approach involves the oxidation of γ-iminothioamides. Another widely used method is the reaction of enamines with thionyl chloride or related reagents. More modern approaches have focused on developing milder and more efficient conditions. For instance, the 1,3-dipolar cycloaddition of nitrile sulfides with alkynes can yield isothiazole derivatives medwinpublishers.com.
A summary of selected cyclocondensation approaches is presented below:
Table 1: Cyclocondensation Reactions for 1,2-Thiazole Synthesis| Precursors | Reagents/Conditions | Resulting Structure |
|---|---|---|
| β-aminocrotonates | Chlorocarbonylsulfenyl chloride | 3,5-disubstituted 1,2-thiazoles |
| Enamines, Thioamides | Oxidative conditions (e.g., I₂) | Substituted 1,2-thiazoles |
| β-ketodithioesters / β-ketothioamides | NH₄OAc, metal-free | 3,5-disubstituted isothiazoles thieme-connect.com |
Transformations of Pre-formed Heterocycles into 1,2-Thiazoles
While less common than direct cyclocondensation, the transformation of existing heterocyclic rings into the 1,2-thiazole system represents an alternative synthetic strategy. These methods often involve ring-opening and subsequent recyclization reactions. For example, certain isoxazoles can be converted to isothiazoles by reaction with a sulfur source like phosphorus pentasulfide, which facilitates the exchange of the ring oxygen for a sulfur atom. Another pathway involves the transformation of 1,2,5-thiadiazoles into isothiazoles under specific reaction conditions medwinpublishers.com. These transformations can be particularly useful when the starting heterocycle is more readily accessible than the acyclic precursors required for direct cyclization.
Introduction of the Iodine Moiety at the C-5 Position of the 1,2-Thiazole Ring
Once the Methyl 1,2-thiazole-3-carboxylate core is synthesized, the final step is the introduction of the iodine atom at the C-5 position. The electronic properties of the 1,2-thiazole ring dictate that the C-5 position is susceptible to electrophilic attack.
Electrophilic Iodination Strategies for 1,2-Thiazole Systems
Direct electrophilic halogenation is a fundamental method for introducing iodine into the 1,2-thiazole ring. The regioselectivity is influenced by the electronic properties of the ring and any existing substituents. For many thiazole systems, the C-5 position is the most electron-rich and therefore the primary site for electrophilic substitution wikipedia.org.
Commonly used iodinating agents for this transformation include molecular iodine (I₂), N-Iodosuccinimide (NIS), and iodine monochloride (ICl). The reaction is typically carried out in a suitable solvent, and the reactivity can be enhanced by the presence of a Lewis acid or an oxidizing agent to generate a more potent electrophilic iodine species. For instance, the combination of molecular iodine with an oxidant is a well-established method for the iodination of various organic compounds mdpi.com.
Table 2: Common Reagents for Electrophilic Iodination
| Reagent | Description |
|---|---|
| Molecular Iodine (I₂) | Mild iodinating agent, often used with an oxidant. |
| N-Iodosuccinimide (NIS) | A common and effective source of electrophilic iodine. |
| Iodine Monochloride (ICl) | A more reactive iodinating agent than I₂. |
Palladium-Catalyzed Direct Iodination Methods
Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed C-H activation/functionalization reactions. Palladium-catalyzed direct iodination has become a valuable tool for the regioselective halogenation of heterocycles, including thiazoles nih.govacs.org.
This methodology often involves the use of a directing group to guide the palladium catalyst to a specific C-H bond. However, for electron-rich heterocycles, direct C-H iodination can sometimes proceed without a directing group. A significant advancement in this area is the use of molecular iodine (I₂) as the sole oxidant in Pd(II)-catalyzed C-H iodination reactions nih.govacs.orgresearchgate.net. This approach is advantageous due to the low cost and operational simplicity of using I₂. The reaction is compatible with a wide array of heterocycles, including thiazoles, and represents a practical and efficient method for synthesizing iodo-substituted heterocycles acs.orgresearchgate.net. The catalytic cycle typically involves C-H activation by the Pd(II) catalyst, followed by reductive elimination to form the C-I bond and regenerate the active catalyst.
Sandmeyer-Type Reactions for Iodination
The introduction of an iodine atom onto an aromatic or heteroaromatic ring can be effectively achieved via a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate. organic-chemistry.org This method is particularly useful for installing substituents in positions that are not easily accessible through direct electrophilic substitution. organic-chemistry.org In the context of synthesizing this compound, this reaction would typically start from its amino precursor, Methyl 5-amino-1,2-thiazole-3-carboxylate.
The process involves two main steps:
Diazotization: The primary amino group at the C-5 position of the 1,2-thiazole ring is converted into a diazonium salt. This is typically accomplished by treating the amino compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.
Iodide Displacement: The resulting diazonium salt is then treated with a source of iodide ions, most commonly an aqueous solution of potassium iodide (KI). The diazonium group (N₂⁺) is an excellent leaving group, and its displacement by the iodide ion proceeds to form the C-I bond, yielding this compound. Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination step typically does not necessitate a catalyst. organic-chemistry.org
While this deaminative approach is a standard transformation in aromatic chemistry, its application to sensitive heterocyclic systems like 1,2-thiazoles requires careful control of reaction conditions to avoid side reactions or decomposition. nih.gov
Esterification and Carboxylate Formation at the C-3 Position of the 1,2-Thiazole Ring
The formation of the methyl carboxylate group at the C-3 position is a crucial step in the synthesis. This can be achieved through several standard organic chemistry methods, starting from the corresponding carboxylic acid or by direct introduction of the alkoxycarbonyl group.
The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification. organic-chemistry.org This reaction involves treating the carboxylic acid, in this case, 5-iodo-1,2-thiazole-3-carboxylic acid, with an alcohol (methanol for the methyl ester) in the presence of a strong acid catalyst. masterorganicchemistry.comchemguide.co.uk
The key features of this reaction are:
Reagents: The reaction uses an excess of methanol, which often serves as the solvent, and a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄), tosic acid (TsOH), or anhydrous hydrogen chloride (HCl). masterorganicchemistry.comcommonorganicchemistry.com
Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.comchemistrysteps.com
Equilibrium: The Fischer esterification is a reversible reaction. masterorganicchemistry.com To drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed, for instance, by azeotropic distillation. organic-chemistry.orgchemistrysteps.com
This method is highly effective for primary alcohols like methanol and is a cost-effective approach for large-scale synthesis. masterorganicchemistry.com
Alkoxycarbonylation provides a more direct route to the ester functional group, often starting from a halo-substituted precursor. This method typically involves a transition-metal catalyst, most commonly palladium. rsc.org For the synthesis of this compound, a plausible route would involve the palladium-catalyzed carbonylation of a 3-halo-5-iodo-1,2-thiazole (e.g., 3-bromo-5-iodo-1,2-thiazole).
The reaction generally proceeds as follows:
The heterocyclic halide undergoes oxidative addition to a palladium(0) complex.
Carbon monoxide (CO) then inserts into the resulting palladium-carbon bond.
Finally, the complex reacts with methanol, which leads to the reductive elimination of the methyl ester product and regeneration of the palladium(0) catalyst.
This type of reaction has been reported for various robust five-membered heterocycles, including thiazoles. google.com A study on 5-iodo-3-methylisothiazole demonstrated that N-alkylcarboxamides could be prepared by treatment with CO and an amine in the presence of a palladium catalyst, suggesting that a similar reaction with an alcohol like methanol is feasible for forming the ester. researchgate.net
Transesterification is the process of converting one ester into another by reacting it with an alcohol. organic-chemistry.org If, for instance, Ethyl 5-iodo-1,2-thiazole-3-carboxylate were more readily available or synthesized, it could be converted to the corresponding methyl ester.
This reaction is also an equilibrium process and is typically catalyzed by either an acid (like H₂SO₄) or a base (like sodium methoxide). To ensure a high yield of the desired methyl ester, a large excess of methanol is used to shift the equilibrium position. The mechanism involves the nucleophilic attack of methanol on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate, which then collapses to release ethanol (B145695) and form the new methyl ester. organic-chemistry.org
One-Pot and Multicomponent Synthesis Approaches to this compound
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need to isolate intermediates. thieme-connect.comresearchgate.net While numerous MCRs exist for the synthesis of 1,3-thiazoles, nih.govacgpubs.orgijcce.ac.irnih.govnih.gov methods for constructing the 1,2-thiazole (isothiazole) ring system in this manner are less common but have been developed.
A reported one-pot, metal-free synthesis of 3,5-disubstituted isothiazoles involves the reaction of β-ketodithioesters with ammonium acetate. organic-chemistry.org This process proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to form the isothiazole ring. organic-chemistry.org
To apply such a strategy to the synthesis of this compound, a hypothetical multicomponent approach could be envisioned starting with precursors that already contain the necessary functionalities or can be easily converted. However, a direct, single-step MCR that assembles the target molecule with its specific 5-iodo and 3-methoxycarbonyl substitution pattern from simple acyclic precursors is not widely documented. Synthesis is more likely to proceed via a multi-step pathway where the isothiazole ring is first formed and then functionalized as described in the sections above.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing reaction conditions is critical for maximizing product yield, minimizing reaction time, and ensuring the economic viability of a synthetic process. For the synthesis of this compound, key steps such as the Sandmeyer-type iodination and Fischer esterification would be targeted for optimization.
Common parameters that are systematically varied include:
Temperature: Reaction rates are highly dependent on temperature. Finding the optimal temperature is a balance between achieving a reasonable reaction rate and preventing the decomposition of reactants or products.
Solvent: The choice of solvent can influence the solubility of reagents, reaction rates, and even the reaction pathway.
Catalyst: For catalyzed reactions like esterification, the type and concentration of the catalyst are crucial. Different acids (e.g., H₂SO₄, TsOH) can have varying efficiencies.
Reaction Time: Monitoring the reaction over time allows for the determination of the point at which the maximum yield is achieved, avoiding potential product degradation from prolonged reaction times.
Stoichiometry of Reagents: Adjusting the molar ratios of reactants, such as using an excess of one reagent in an equilibrium-limited reaction, can significantly improve the yield.
The following interactive table illustrates a hypothetical optimization study for the Fischer esterification of 5-iodo-1,2-thiazole-3-carboxylic acid.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | H₂SO₄ (5) | Methanol | 65 (Reflux) | 12 | 75 |
| 2 | H₂SO₄ (10) | Methanol | 65 (Reflux) | 12 | 88 |
| 3 | H₂SO₄ (10) | Methanol | 65 (Reflux) | 24 | 91 |
| 4 | H₂SO₄ (10) | Methanol | 50 | 24 | 78 |
| 5 | TsOH (10) | Methanol | 65 (Reflux) | 24 | 85 |
| 6 | H₂SO₄ (15) | Methanol | 65 (Reflux) | 24 | 90 |
This table is for illustrative purposes only and does not represent actual experimental data.
Through such systematic studies, the optimal conditions that provide the highest yield in the shortest amount of time can be identified, leading to a more efficient and robust synthetic protocol. researchgate.net
Selection and Screening of Solvents and Catalysts
The successful synthesis of this compound is highly dependent on the judicious choice of solvents and catalysts, particularly during the critical diazotization and iodination steps of the Sandmeyer reaction.
Solvent Screening: The choice of solvent is crucial for managing the stability of the intermediate diazonium salt and for facilitating the subsequent substitution reaction. A range of solvents are typically screened to optimize reaction outcomes.
| Solvent | Rationale for Use | Potential Outcomes |
| Acetonitrile | Aprotic polar solvent, good for dissolving reactants and stabilizing diazonium salts. | Often leads to clean reactions and good yields. |
| Water | Used in the initial diazotization step with aqueous acids. | Essential for the formation of the diazonium salt, but its presence in the subsequent iodination may require careful control. |
| Dichloromethane | A common organic solvent for extraction and as a reaction medium. | Can be effective for the iodination step, particularly with organic-soluble reagents. |
Catalyst Selection: While the Sandmeyer reaction for iodination does not always require a metal catalyst, the choice of reagents for both diazotization and iodination is critical and can be considered catalytic in the broader sense of facilitating the reaction.
| Reagent/Catalyst | Role | Typical Conditions |
| Sodium Nitrite (NaNO₂) | Diazotizing agent | Reacted with the amino group in the presence of a strong acid (e.g., H₂SO₄, HCl) at low temperatures (0-5 °C). |
| Potassium Iodide (KI) | Source of iodide | Introduced to the diazonium salt solution to effect the substitution. |
| Copper(I) Iodide (CuI) | Catalyst (in some Sandmeyer variations) | Can sometimes improve the yield and selectivity of the iodination reaction. |
| N-Iodosuccinimide (NIS) | Electrophilic iodinating agent | Used for direct iodination of the isothiazole ring, often in the presence of an acid catalyst or a silver salt. |
| Iodine (I₂) with Silver Salts (e.g., AgNO₃, Ag₂SO₄) | Electrophilic iodinating system | The silver salt activates the iodine, making it a more potent electrophile for substitution on the heterocyclic ring. |
Research findings indicate that for the Sandmeyer iodination of aminoheterocycles, a combination of sodium nitrite in a strong acid followed by the addition of potassium iodide is a standard and effective protocol. The reaction is typically performed without a transition metal catalyst. For direct iodination approaches, the combination of NIS with an acid catalyst or I₂ with a silver salt in a suitable organic solvent is a common strategy for electron-rich heterocycles, though the reactivity of the 1,2-thiazole system to electrophilic substitution at the 5-position needs to be considered.
Temperature and Pressure Profiling in Synthetic Protocols
Temperature and pressure are critical parameters that must be carefully controlled to ensure the safe and efficient synthesis of this compound.
Temperature Profiling: The thermal stability of the intermediate diazonium salt is a primary concern in the Sandmeyer reaction.
| Reaction Stage | Temperature Range (°C) | Rationale |
| Diazotization | 0 - 5 | The diazonium salt is often unstable at higher temperatures and can decompose, leading to side products and reduced yields. Maintaining a low temperature is crucial for its formation and stability. |
| Iodination | 0 - Room Temperature | The substitution reaction with iodide can often be carried out at slightly higher temperatures than the diazotization, but careful monitoring is still required to prevent decomposition. |
| Direct Iodination | Room Temperature to Reflux | Reactions involving electrophilic iodinating agents like NIS may require heating to proceed at a reasonable rate, depending on the reactivity of the isothiazole substrate. |
Pressure Profiling: For the described synthetic methodologies, the reactions are typically conducted at atmospheric pressure. The use of elevated or reduced pressure is generally not required for the Sandmeyer reaction or direct iodination of this type of heterocycle. Standard laboratory fume hoods and glassware are sufficient to handle any gases that may be evolved during the reaction, such as nitrogen gas in the Sandmeyer reaction.
Chemical Reactivity and Mechanistic Investigations of Methyl 5 Iodo 1,2 Thiazole 3 Carboxylate
Reactivity of the Iodine Substituent at C-5
The iodine atom at the C-5 position of the isothiazole (B42339) ring in Methyl 5-iodo-1,2-thiazole-3-carboxylate is the primary site of reactivity for a variety of synthetic transformations. Its susceptibility to oxidative addition with transition metal catalysts and its ability to undergo metal-halogen exchange make it a versatile handle for molecular elaboration. The electron-withdrawing nature of the isothiazole ring and the ester group at the C-3 position influences the reactivity of the C-I bond, facilitating several classes of chemical reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the iodine substituent at the C-5 position of the isothiazole ring serves as an excellent electrophilic partner in these transformations. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for milder reaction conditions and broader substrate scope.
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a highly effective method for the arylation, heteroarylation, or vinylation of the isothiazole core at the C-5 position. Research on related iodo-isothiazole structures demonstrates the feasibility of this transformation. For instance, 3-iodo-5-phenyl-isothiazole-4-carbonitrile has been shown to participate successfully in Suzuki coupling reactions. nih.gov The reactivity in Suzuki couplings is highly dependent on the position of the halogen; regioselective reactions have been observed at the C-4 and C-5 positions of the isothiazole ring, while couplings at the C-3 position can be less successful. nih.govrsc.orgnih.gov
For this compound, the reaction would typically involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base to activate the boronic acid. The reaction is tolerant of a wide array of functional groups on the boronic acid partner. rsc.orgnih.gov The general success of Suzuki-Miyaura reactions on iodo-substituted heterocycles suggests that this method is applicable for the synthesis of a diverse library of 5-substituted-1,2-thiazole derivatives. nih.govresearchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles This table is illustrative, based on typical conditions reported for similar substrates.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 90 | High |
| 3 | Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 110 | Moderate-High |
| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₂Cl₂ (5) | K₃PO₄ | DMF | 33 | Good |
The Sonogashira coupling provides a direct route to introduce alkynyl moieties at the C-5 position of the isothiazole ring by reacting this compound with a terminal alkyne. researchgate.net This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, such as CuI. nih.govresearchgate.net The C-5 iodo-substituent is sufficiently reactive for this transformation, as demonstrated by studies on analogous systems like 3,5-dihaloisothiazole-4-carbonitriles and 3-iodo-5-phenyl-isothiazole-4-carbonitrile, which undergo successful Sonogashira couplings. nih.gov
The reaction proceeds under relatively mild conditions and is a cornerstone for the synthesis of conjugated enyne systems and complex molecular architectures. nih.govscielo.org.zaacs.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in pharmaceutical synthesis to avoid residual copper contamination. nih.gov The electronic nature of both the iodo-isothiazole and the terminal alkyne can influence reaction efficiency. scielo.org.za
Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides This table presents generalized conditions applicable to the target compound based on literature precedents.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 80 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / XPhos (4) | None (Cu-free) | Cs₂CO₃ | Dioxane | 100 |
| 4 | 4-Ethynyltoluene | Pd-Catalyst | Cu-Catalyst | Amine Base | DMF | 70 |
The Heck reaction offers a method for the vinylation of the C-5 position by coupling this compound with an alkene, typically in the presence of a palladium catalyst and a base. organic-chemistry.org The high reactivity of aryl iodides makes them ideal substrates for the Heck reaction, proceeding via a catalytic cycle involving oxidative addition, olefin insertion, and β-hydride elimination. princeton.edu The reaction is highly valuable for its ability to form C(sp²)-C(sp²) bonds and its tolerance of a wide range of functional groups. organic-chemistry.orgmdpi.com
The Stille reaction utilizes an organotin reagent as the nucleophilic partner to couple with the iodo-isothiazole. organic-chemistry.org This methodology is known for its versatility, as a wide variety of organostannanes (vinyl, aryl, alkynyl, etc.) are available or readily prepared. wikipedia.org Studies have confirmed that iodo- and bromo-isothiazoles are effective substrates in Stille couplings, particularly at the C-5 position. nih.govnih.gov The reaction is driven by the formation of a stable tin-halide byproduct. A key drawback is the toxicity of the organotin compounds. organic-chemistry.org
The direct displacement of the iodine atom at C-5 by a nucleophile, known as a nucleophilic aromatic substitution (SₙAr) reaction, is another potential pathway for functionalization. nih.gov For an SₙAr reaction to occur, the aromatic ring must be sufficiently electron-deficient, typically activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. diva-portal.orgsemanticscholar.org In this compound, the inherent electron-withdrawing character of the isothiazole ring, combined with the ester group at C-3, may activate the C-5 position towards attack by potent nucleophiles such as alkoxides, thiolates, or amines.
The generally accepted mechanism involves a two-step addition-elimination sequence proceeding through a negatively charged Meisenheimer intermediate. diva-portal.org However, recent studies suggest that many SₙAr reactions may proceed through a concerted mechanism. nih.gov The viability and rate of this reaction would depend on the strength of the nucleophile, the solvent, and the reaction temperature. researchgate.net
The iodine substituent at C-5 is highly amenable to metal-halogen exchange, a process that provides access to a nucleophilic carbon center at that position. Treatment of the iodo-isothiazole with an organolithium reagent, such as n-butyllithium, at low temperatures can result in a rapid exchange to form the 5-lithio-1,2-thiazole derivative. cdnsciencepub.comresearchgate.net This powerful organometallic intermediate can then be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups.
The formation of 5-lithioisothiazoles has been demonstrated, although it can be accompanied by competitive ring-cleavage reactions, where the organolithium reagent attacks the -N=S- bond of the isothiazole ring. cdnsciencepub.com Careful control of reaction conditions, such as temperature, is crucial to favor the desired metal-halogen exchange pathway. The resulting lithiated species can also be used to generate other organometallic reagents, such as Grignard reagents, through transmetallation with magnesium salts.
Carbon-Carbon Bond Forming Reactions via Cross-Coupling Methodologies
Reactivity of the Methyl Ester Group at C-3
The methyl ester group at the C-3 position of the 1,2-thiazole ring is a versatile functional group that can undergo several key transformations, including hydrolysis, amidation, hydrazide formation, and reduction. These reactions provide pathways to a variety of important derivatives.
Hydrolysis to the Corresponding Carboxylic Acid
The conversion of the methyl ester to the corresponding carboxylic acid, 5-iodo-1,2-thiazole-3-carboxylic acid, is a fundamental transformation. This hydrolysis can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed, typically involving treatment with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to yield the carboxylic acid.
This process is analogous to the hydrolysis of other thiazole (B1198619) esters, where the ester group is converted to a carboxylic acid. For instance, similar methods are used for the synthesis of 4-methylthiazole-5-carboxylic acid from its ester precursor. google.com The reaction proceeds through a nucleophilic acyl substitution mechanism.
Table 1: Representative Conditions for Ester Hydrolysis
| Reactant | Reagents | Conditions | Product |
|---|
Note: This table represents typical, generalized conditions for this type of transformation.
Amidation and Hydrazide Formation
The methyl ester can be converted into amides and hydrazides through reaction with amines or hydrazine (B178648), respectively. These reactions are crucial for creating derivatives with potential applications in medicinal chemistry and materials science.
Amidation: The reaction with a primary or secondary amine yields the corresponding N-substituted amide. This transformation is often facilitated by heating the ester with the amine, sometimes in the presence of a catalyst.
Hydrazide Formation: The synthesis of the corresponding carbohydrazide (B1668358) is achieved by reacting the methyl ester with hydrazine, typically in the form of hydrazine hydrate (B1144303). google.com This reaction is generally carried out in an alcoholic solvent, such as ethanol (B145695) or n-butanol, under reflux conditions. nih.gov The resulting hydrazide is a key intermediate for the synthesis of various heterocyclic systems like triazoles and thiadiazoles. nih.gov
Table 2: Synthesis of Amide and Hydrazide Derivatives
| Reaction | Reagent | Solvent | General Conditions | Product |
|---|---|---|---|---|
| Amidation | Primary/Secondary Amine (R¹R²NH) | e.g., Toluene, Xylene | Heating/Reflux | 5-iodo-N-substituted-1,2-thiazole-3-carboxamide |
Reduction to Alcohol Derivatives
The methyl ester group can be reduced to a primary alcohol, (5-iodo-1,2-thiazol-3-yl)methanol. This transformation requires a strong reducing agent due to the relative stability of the ester functionality.
Commonly used reagents for this purpose include lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF or diethyl ether. An alternative and often safer method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid, such as aluminum chloride (AlCl₃). google.com This combination enhances the reducing power of the borohydride, allowing it to efficiently reduce the ester to the alcohol. google.com The reaction is typically performed at temperatures ranging from -20°C to 90°C. google.com Notably, these reduction conditions are often chemoselective, leaving the iodo-substituent on the thiazole ring intact. nih.gov
Table 3: Conditions for Reduction of Methyl Ester to Alcohol
| Reagent System | Solvent | Temperature | Product |
|---|---|---|---|
| Sodium Borohydride / Aluminum Chloride | THF, Monoglyme, Diglyme | -20°C to 90°C | (5-iodo-1,2-thiazol-3-yl)methanol |
Reactivity of the 1,2-Thiazole Heterocyclic System
The 1,2-thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms, as well as the substituents on the ring.
Electrophilic Aromatic Substitution on the 1,2-Thiazole Core
The 1,2-thiazole ring is generally considered electron-deficient, making electrophilic aromatic substitution reactions more challenging compared to electron-rich heterocycles like pyrrole (B145914) or furan. The reactivity is comparable to that of pyridine. ias.ac.in The presence of the electron-withdrawing methyl carboxylate group at the C-3 position further deactivates the ring towards electrophilic attack.
In the case of this compound, the only available position for substitution is C-4. While direct electrophilic substitution on the thiazole ring often requires harsh conditions or activating groups, certain reactions can be performed. ias.ac.in For instance, halogenation of thiazole derivatives is possible. researchgate.net However, the combined deactivating effect of the C-3 ester and the steric hindrance from the adjacent C-5 iodo group would likely make substitution at the C-4 position very difficult to achieve under standard electrophilic conditions (e.g., nitration, sulfonation, Friedel-Crafts).
Cycloaddition Reactions of the Thiazole Ring
Due to their aromatic character, thiazoles generally undergo cycloaddition reactions, such as the Diels-Alder reaction, only under forcing conditions like high temperatures. wikipedia.org The aromatic stabilization of the thiazole ring must be overcome for it to act as a diene. wikipedia.org
However, thiazoles can participate in other types of cycloadditions. For example, 1,3-dipolar cycloaddition reactions involving thiazole derivatives have been reported. nih.gov Additionally, the formation of thiazolium salts by N-alkylation can activate the ring, enabling reactions like [3+2] cycloadditions with various electron-deficient partners to form complex heterocyclic systems. rsc.org While specific cycloaddition studies on this compound are not widely documented, the general reactivity patterns of the thiazole ring suggest that such reactions would likely require activation, for example, through the formation of a thiazolium salt, or the use of highly reactive dienophiles/dipolarophiles under thermal or catalytic conditions.
Ring-Opening and Ring Transformation Reactions
The isothiazole ring system, while aromatic, is susceptible to nucleophilic attack which can initiate ring-opening and subsequent transformation into other heterocyclic structures. researchgate.netresearchgate.net This reactivity is a cornerstone of the chemical behavior of this compound, providing pathways to novel molecular scaffolds. The presence of an electron-withdrawing methyl carboxylate group at the C3 position and a good leaving group (iodine) at the C5 position makes the ring particularly prone to such reactions.
One of the most significant ring transformation reactions for isothiazoles is their conversion into pyrazoles upon treatment with hydrazine. ucy.ac.cy This reaction is influenced by the nature of the substituents on the isothiazole ring. ucy.ac.cy For this compound, the reaction with hydrazine hydrate is expected to proceed via a ring-opening and recyclization cascade to yield a substituted pyrazole (B372694). The electron-withdrawing ester group facilitates the initial nucleophilic attack, a critical step in the transformation sequence.
While the transformation to pyrazoles is a key reaction, other ring transformations have been observed for related isothiazole derivatives. For instance, isothiazolium salts, which are quaternized versions of isothiazoles, can react with certain nucleophiles to form thiophene (B33073) or pyrrole derivatives. researchgate.netcdnsciencepub.com Another documented transformation involves the rhodium-catalyzed reaction of 2-substituted isothiazol-3(2H)-ones with diazo compounds, which results in a ring expansion to form 3,4-dihydro-1,3-thiazin-4-ones. rsc.org These examples highlight the versatility of the isothiazole core in synthetic chemistry, although the specific reaction pathway is highly dependent on the substrate's substitution pattern and the reagents employed.
Table 1: Summary of Key Ring Transformation Reactions of Isothiazole Derivatives
| Isothiazole Reactant | Reagent(s) | Reaction Conditions | Product Heterocycle | Reference |
|---|---|---|---|---|
| Substituted Isothiazoles | Hydrazine Hydrate | Heating | Pyrazoles | ucy.ac.cy |
| Isothiazolium Salts | Carbanions (e.g., from diethyl malonate) | Ethanol | Thiophenes | cdnsciencepub.com |
| N-alkoxycarbonylmethylisothiazolium salts | Triethylamine | - | Pyrroles | researchgate.net |
| 2-substituted isothiazol-3(2H)-ones | Diazo compounds / Rhodium(II) catalyst | - | 3,4-dihydro-1,3-thiazin-4-ones | rsc.org |
Elucidation of Reaction Mechanisms for Key Transformations of this compound
The elucidation of reaction mechanisms for the transformation of this compound relies on the established principles of isothiazole reactivity. While detailed experimental studies specifically on this molecule are limited, the mechanisms can be inferred from studies on analogous systems. ucy.ac.cy The key transformations are typically initiated by a nucleophilic attack that leads to the cleavage of the relatively weak N-S bond, followed by a series of intramolecular steps to form a new, more stable heterocyclic ring.
Kinetic Studies of Reaction Pathways
Specific kinetic data, such as reaction rates and activation energies, for the ring transformation of this compound have not been extensively reported. However, the kinetics of these reactions are qualitatively understood to be influenced by several key factors. The reaction rates of related thiazole nucleophilic substitution reactions have been shown to follow second-order kinetics. sciepub.com
The rate of transformation is highly dependent on:
Substituents: The electron-withdrawing methyl carboxylate group at C3 is expected to increase the rate of the initial nucleophilic attack by rendering the ring more electrophilic.
Nucleophile: The concentration and nucleophilicity of the attacking species (e.g., hydrazine) are critical. More potent nucleophiles will accelerate the initial ring-opening step.
Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction rate.
Temperature: As with most chemical reactions, an increase in temperature will generally increase the reaction rate by providing the necessary activation energy for bond cleavage and formation.
Table 2: Qualitative Factors Influencing the Rate of Ring Transformation
| Factor | Effect on Reaction Rate | Rationale |
|---|---|---|
| Electron-withdrawing group (e.g., -COOCH₃) at C3 | Increase | Enhances the electrophilicity of the isothiazole ring, facilitating nucleophilic attack. |
| Increased Nucleophile Concentration | Increase | Increases the frequency of collisions between the reactant and the nucleophile. |
| Increased Temperature | Increase | Provides molecules with sufficient energy to overcome the activation barrier. |
| Solvent Polarity | Variable | Depends on the specific mechanism and the nature of the intermediates and transition states. Polar solvents may stabilize charged species. |
Investigation of Intermediates and Transition States
The mechanism for the conversion of isothiazoles to pyrazoles upon reaction with hydrazine has been proposed to proceed through a cascade of intermediates. ucy.ac.cy For this compound, a plausible mechanistic pathway involves several key steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydrazine molecule at the C5 position of the isothiazole ring. This position is activated by the adjacent sulfur atom and the iodine leaving group.
Ring Opening: This attack leads to the cleavage of the weak S-N bond, resulting in the formation of an acyclic intermediate. This transient species is a vinyl hydrazone derivative.
Intramolecular Cyclization: The terminal amino group of the hydrazine moiety in the acyclic intermediate then performs an intramolecular nucleophilic attack on the carbon of the ester group.
Rearomatization: The resulting cyclic intermediate undergoes dehydration and elimination of hydrogen sulfide (B99878) and hydrogen iodide to form the stable, aromatic pyrazole ring. The final product is expected to be Methyl 5-amino-1H-pyrazole-3-carboxylate.
These intermediates are typically highly reactive and not isolated; their existence is inferred from the structure of the final products and by analogy with related, well-studied chemical transformations. researchgate.net The transition states would correspond to the energy maxima between each of these steps, involving the partial formation and breaking of bonds during the nucleophilic attack and cyclization processes.
Table 3: Proposed Intermediates in the Transformation of this compound to a Pyrazole
| Step | Intermediate Name/Description | Key Structural Features |
|---|---|---|
| 1 | Meisenheimer-like Adduct | Tetrahedral carbon at C5; negatively charged complex. |
| 2 | Acyclic Vinyl Hydrazone Intermediate | Open-chain structure with C=C and C=N bonds; contains both sulfur and hydrazine moieties. |
| 3 | Cyclic Hemiaminal-like Intermediate | Five-membered ring formed after intramolecular cyclization; contains hydroxyl and amino groups on the same carbon. |
Derivatization Strategies and Advanced Synthetic Applications of Methyl 5 Iodo 1,2 Thiazole 3 Carboxylate
Synthesis of Diverse Thiazole (B1198619) Derivatives through Functionalization at C-5
The presence of an iodine atom at the C-5 position of Methyl 5-iodo-1,2-thiazole-3-carboxylate serves as a versatile handle for the introduction of a wide array of functional groups. This has been extensively exploited in the construction of substituted thiazole derivatives through various modern synthetic methodologies.
Construction of Substituted Aryl and Alkyl Thiazoles
Palladium-catalyzed cross-coupling reactions are paramount in the formation of carbon-carbon bonds, and the iodo-substituted thiazole core of this compound is an excellent substrate for such transformations. The Suzuki-Miyaura coupling, for instance, allows for the introduction of various aryl and heteroaryl moieties at the C-5 position. While direct examples with this compound are not extensively documented in readily available literature, the reactivity of similar iodo-heterocycles is well-established. For example, the Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile with arylboronic acids proceeds with high regioselectivity, indicating the feasibility of such reactions on the isothiazole (B42339) scaffold.
Similarly, other palladium-catalyzed reactions like the Negishi coupling (with organozinc reagents) and Stille coupling (with organotin reagents) would be expected to efficiently introduce both aryl and alkyl groups, further expanding the diversity of accessible thiazole derivatives. The Sonogashira coupling, another powerful palladium-catalyzed reaction, would enable the introduction of alkynyl groups, which can be further elaborated into a variety of other functionalities.
Below is a representative table of potential cross-coupling reactions for the synthesis of substituted thiazoles from an iodo-thiazole precursor.
| Cross-Coupling Reaction | Reagent | Resulting C-5 Substituent |
| Suzuki-Miyaura | Aryl/Alkylboronic acid or ester | Aryl/Alkyl |
| Negishi | Aryl/Alkylzinc halide | Aryl/Alkyl |
| Stille | Aryl/Alkyltin reagent | Aryl/Alkyl |
| Sonogashira | Terminal alkyne | Alkynyl |
Introduction of Diverse Heteroatom-Containing Moieties
The C-5 iodo group of this compound is also amenable to the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful tool for the introduction of a wide range of nitrogen-containing substituents. This would allow for the synthesis of 5-amino-1,2-thiazole derivatives with various primary and secondary amines.
Furthermore, Ullmann-type condensation reactions could be employed to introduce oxygen- and sulfur-containing moieties. Reaction with alcohols or phenols in the presence of a copper catalyst would yield 5-alkoxy or 5-aryloxy-1,2-thiazole derivatives. Similarly, reaction with thiols would lead to the formation of 5-alkylthio or 5-arylthio analogues. These strategies significantly broaden the scope of accessible thiazole derivatives with diverse electronic and steric properties.
The following table summarizes potential reactions for introducing heteroatom-containing moieties.
| Reaction | Reagent Type | Resulting C-5 Moiety |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Amino |
| Ullmann Condensation | Alcohol/Phenol | Alkoxy/Aryloxy |
| Ullmann Condensation | Thiol | Alkylthio/Arylthio |
This compound as a Precursor for Fused Heterocyclic Systems
The strategic placement of functional groups on the this compound scaffold makes it an ideal starting material for the construction of more complex, fused heterocyclic systems. These annulated structures are of significant interest due to their prevalence in biologically active molecules.
Formation of Imidazothiazole Scaffolds
The synthesis of imidazo[2,1-b]thiazoles, a class of compounds with a broad spectrum of biological activities, can be envisioned starting from derivatives of this compound. A common synthetic route to this scaffold involves the reaction of a 2-aminothiazole derivative with an α-haloketone. While not a direct application of the iodo-compound, its conversion to a 5-amino derivative via a Buchwald-Hartwig amination would provide the necessary precursor. Subsequent reaction of the resulting 5-amino-1,2-thiazole-3-carboxylate with an appropriate α-haloketone would lead to the formation of the desired imidazo[2,1-b]thiazole ring system. The ester group at the 3-position could then be further manipulated to introduce additional diversity.
Synthesis of Other Annulated Thiazole Architectures
The versatility of the iodo and ester functionalities on this compound opens avenues for the synthesis of various other fused thiazole systems. For instance, conversion of the C-5 iodo group to an amino group, followed by reaction with appropriate reagents, can lead to the formation of thiazolo[5,4-d]pyrimidines. The synthesis of such systems often involves the cyclization of a 5-aminothiazole-4-carboxamide derivative. The ester group of this compound can be readily converted to an amide, and subsequent introduction of an amino group at C-5 would provide the key intermediate for cyclization to the thiazolo[5,4-d]pyrimidine core.
Furthermore, derivatization of the ester group into a hydrazide, followed by intramolecular cyclization reactions involving the C-5 position, could lead to the formation of pyrazolo[4,3-d]thiazoles or other related fused systems. The specific annulated architecture would depend on the nature of the substituent introduced at the C-5 position and the cyclization strategy employed.
Role of this compound in Target-Oriented Synthesis
While specific examples of the direct use of this compound in the total synthesis of complex natural products or pharmaceuticals are not prominently reported, its potential as a key building block is evident from the importance of the thiazole and fused thiazole motifs in medicinal and agrochemical chemistry.
Thiazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For example, various 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and evaluated as inhibitors of monoacylglycerol lipase (MAGL), a target in cancer therapy. The structural core of this compound provides a template that can be readily functionalized to generate libraries of compounds for screening against various biological targets.
The ability to introduce diverse substituents at the C-5 position and to construct fused heterocyclic systems makes this compound a valuable starting material for the synthesis of analogues of known bioactive molecules. For instance, the thiazolo[5,4-d]pyrimidine core is found in compounds with affinity for adenosine receptors, which are implicated in various physiological processes. The strategic use of this compound could facilitate the synthesis of novel derivatives with improved potency and selectivity.
In the field of agrochemicals, isothiazole derivatives have been utilized as fungicides. The functional group tolerance of the derivatization strategies applicable to this compound would allow for the synthesis of a wide range of analogues for screening and optimization of fungicidal activity.
Application in the Total Synthesis of Complex Organic Molecules
While the thiazole ring is a key component in numerous natural products and biologically active molecules, the direct application of this compound in the total synthesis of complex organic molecules is an emerging area of research. The thiazole moiety itself is found in a variety of natural products, often exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the iodine atom in this compound provides a handle for cross-coupling reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation, which is central to the construction of complex molecular skeletons.
For instance, the iodo group can readily participate in reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl fragments. This capability is crucial for the convergent synthesis of complex natural products where large, prefabricated molecular fragments are joined together in the later stages of a synthetic sequence. The methyl carboxylate group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups, providing further opportunities for diversification and the introduction of additional complexity.
Below is a table summarizing the key reactive sites of this compound and their potential applications in total synthesis:
| Functional Group | Position | Potential Transformations | Application in Total Synthesis |
| Iodo | 5 | Cross-coupling reactions (Suzuki, Stille, Sonogashira, etc.), Halogen-metal exchange | Introduction of complex side chains and ring systems, formation of key skeletal bonds. |
| Methyl Carboxylate | 3 | Hydrolysis to carboxylic acid, Amidation, Esterification, Reduction to alcohol | Elaboration of side chains, introduction of polar functional groups, linking to other molecular fragments. |
| Thiazole Ring | - | Serves as a stable heterocyclic core | Incorporation of a key pharmacophore, modulation of biological activity. |
Utilization in Fragment-Based Approaches to Molecular Design
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in medicinal chemistry. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent and selective drug candidates.
Thiazole-containing fragments are particularly attractive in FBDD due to their wide range of biological activities and their ability to form key interactions with protein targets. This compound, as a functionalized thiazole, represents a valuable fragment for screening libraries. The iodine atom allows for the facile synthesis of a diverse library of derivatives through various cross-coupling reactions, enabling the rapid exploration of the chemical space around the initial fragment hit. This process, known as fragment evolution or linking, is a cornerstone of the FBDD approach.
The methyl carboxylate group offers an additional point for modification, allowing for the introduction of different functional groups that can probe for additional binding interactions and improve pharmacokinetic properties. The ability to systematically and efficiently modify the fragment at two distinct positions makes this compound a highly versatile scaffold for fragment-based molecular design.
Application in the Preparation of Functional Materials and Advanced Chemical Entities
The unique electronic and structural properties of the thiazole ring also make it a promising component in the design of functional materials and other advanced chemical entities.
Precursors for Organic Electronic Materials (e.g., OLEDs, OPVs)
Organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) are rapidly developing technologies that rely on the unique properties of organic semiconductor materials. The performance of these devices is highly dependent on the molecular structure of the organic materials used. Thiazole-containing compounds have been investigated for their potential in organic electronics due to their electron-rich nature and their ability to participate in π-π stacking interactions, which are crucial for charge transport.
This compound can serve as a key building block for the synthesis of larger, conjugated molecules for these applications. The iodo group is an excellent leaving group for cross-coupling reactions, allowing for the extension of the π-conjugated system by linking the thiazole core to other aromatic or heteroaromatic units. The methyl carboxylate group can be modified to tune the electronic properties of the final molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for efficient charge injection and transport in OLEDs and OPVs.
Ligands for Transition Metal Catalysis
The nitrogen and sulfur atoms of the thiazole ring possess lone pairs of electrons that can coordinate to transition metals, making thiazole derivatives attractive candidates for use as ligands in catalysis. The catalytic activity and selectivity of a metal complex are highly dependent on the steric and electronic properties of its ligands.
This compound offers several possibilities for the design of novel ligands. The thiazole nitrogen can act as a coordinating atom. Furthermore, the iodo and methyl carboxylate groups can be functionalized to introduce additional coordinating moieties, leading to the formation of bidentate or multidentate ligands. For example, the iodo group could be replaced with a phosphine (B1218219) or another coordinating group through a cross-coupling reaction. The methyl carboxylate could be converted to an amide bearing a pendant coordinating group. The ability to fine-tune the ligand structure by modifying these two positions allows for the systematic optimization of the catalyst's performance for a specific chemical transformation. Thiazole-based ligands have been successfully employed in various catalytic reactions, including palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis.
Spectroscopic and Structural Characterization Methodologies for Methyl 5 Iodo 1,2 Thiazole 3 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Methyl 5-iodo-1,2-thiazole-3-carboxylate, a suite of one-dimensional and two-dimensional NMR experiments would be employed to fully characterize its structure.
Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The spectrum provides information on the number of distinct proton sets (number of signals), their chemical environment (chemical shift, δ), the number of protons in each set (integration), and the number of neighboring protons (multiplicity).
For this compound, the structure predicts two distinct proton signals:
Isothiazole (B42339) Ring Proton (H-4): A single proton is attached to the C-4 carbon of the isothiazole ring. As it has no adjacent protons, its signal is expected to be a singlet. Its chemical shift would be significantly downfield due to the anisotropic effects of the aromatic ring and the electron-withdrawing nature of the adjacent carboxylate group.
Methyl Ester Protons (-OCH₃): The three protons of the methyl group are chemically equivalent and will appear as a sharp singlet. Their chemical shift is characteristic of methyl esters, typically found in the 3.8–4.0 ppm range.
The expected ¹H NMR spectral data are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 | 8.0 - 8.5 | Singlet (s) | 1H |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | 3H |
Predicted data is based on general principles of NMR spectroscopy and analysis of structurally similar heterocyclic compounds.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shift of each signal indicates the type of carbon (e.g., C=O, aromatic C, C-I, aliphatic C).
The structure of this compound contains five unique carbon atoms: three within the isothiazole ring and two from the methyl carboxylate group.
C-3 and C-5: These carbons are bonded to the nitrogen/sulfur heteroatoms and are further substituted. C-3, attached to the electron-withdrawing carboxylate group, would appear at a downfield chemical shift. C-5, bonded directly to iodine, is expected to appear at a significantly upfield (lower ppm) chemical shift due to the "heavy atom effect" of iodine.
C-4: This is the only proton-bearing carbon on the ring and its chemical shift would be influenced by its position between the ester-bearing C-3 and the iodo-substituted C-5.
Carbonyl Carbon (-C=O): The ester carbonyl carbon is highly deshielded and will appear far downfield, typically in the 160-170 ppm region.
Methyl Carbon (-OCH₃): The methyl carbon of the ester group will resonate in the typical aliphatic region, generally around 50-55 ppm.
Analysis of related structures, such as methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, provides a basis for predicting these shifts. mdpi.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C =O | 160 - 165 |
| C-3 | 145 - 150 |
| C-4 | 130 - 135 |
| C-5 | 95 - 105 |
| -OC H₃ | 52 - 55 |
Predicted data is based on substituent effects and published data for analogous isothiazole derivatives. mdpi.com
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, which has no coupled protons, the COSY spectrum would show no cross-peaks, confirming the isolated nature of the H-4 ring proton and the methyl protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons directly to the carbons they are attached to. This experiment would definitively link the proton signals to their corresponding carbon signals.
A cross-peak would connect the H-4 signal (~8.0-8.5 ppm) to the C-4 signal (~130-135 ppm).
A cross-peak would connect the -OCH₃ proton signal (~3.8-4.0 ppm) to the -OCH₃ carbon signal (~52-55 ppm).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is one of the most informative experiments for structural elucidation, as it reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. These correlations are instrumental in piecing together the molecular skeleton. For the target molecule, key HMBC correlations would be expected as shown in the table below. The observation of these correlations would confirm the placement of the ester group at C-3 and the iodine atom at C-5. The use of HMBC for assigning isothiazole structures is well-established. nih.govresearchgate.net
| Proton | Correlating Carbons (Predicted) | Information Gained |
| H-4 | C-3, C-5, -C=O | Confirms connectivity of C-4 to C-3 and C-5; confirms C-3 is attached to the ester group. |
| -OCH₃ | -C=O | Confirms the methyl group is part of the methyl ester functionality. |
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies nuclei that are close in space, irrespective of their bonding connectivity. For a small molecule like this, a NOESY experiment could potentially show a cross-peak between the H-4 proton and the methyl ester protons, which would provide information about the preferred conformation of the ester group relative to the ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other molecules with the same nominal mass. For this compound (C₅H₄INO₂S), HRMS would be used to confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.
Calculated Monoisotopic Mass: 284.9007 g/mol
Expected HRMS Result (e.g., for [M+H]⁺): 285.9080
The observation of a molecular ion peak with this exact mass would provide strong evidence for the proposed elemental composition.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) which is then fragmented by collision with an inert gas. The resulting product ions are analyzed to reveal information about the molecule's structure. The fragmentation pattern provides a "fingerprint" that helps to confirm the arrangement of atoms and functional groups. wikipedia.org
For this compound, the major fragmentation pathways would likely involve the cleavage of the weakest bonds. The C-I bond is notably weak and its cleavage is a characteristic fragmentation pathway for iodo-substituted compounds. docbrown.info
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Fragment Identity |
| 284.9 | 157.9 | I• (127.0) | [M - I]⁺ |
| 284.9 | 253.9 | •OCH₃ (31.0) | [M - OCH₃]⁺ |
| 284.9 | 225.9 | •COOCH₃ (59.0) | [M - COOCH₃]⁺ |
| 157.9 | 129.9 | CO (28.0) | [[M - I] - CO]⁺ |
| 127.0 | 127.0 | - | I⁺ |
This table outlines plausible fragmentation pathways based on known chemical principles for halogenated and ester-containing heterocyclic compounds. docbrown.infowhitman.edu
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. An IR spectrum is a plot of this absorption, which provides a unique "fingerprint" of the molecule.
For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to its key structural features: the methyl ester group, the 1,2-thiazole (isothiazole) ring, and the carbon-iodine bond. While a specific experimental spectrum for this exact compound is not publicly available, the characteristic absorption regions for its constituent functional groups are well-established from studies of analogous compounds. mdpi.commdpi.com
The most prominent peaks anticipated in the IR spectrum would be from the methyl ester functional group. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the range of 1700-1740 cm⁻¹. For instance, studies on related heterocyclic esters, such as Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, have shown strong C=O stretches at 1701 cm⁻¹. mdpi.com Additionally, the C-O single bond stretching vibrations of the ester group typically appear in the 1300-1000 cm⁻¹ region.
The vibrations of the isothiazole ring itself would produce a series of bands in the fingerprint region (approximately 1600-600 cm⁻¹). These are complex vibrations involving C=C, C=N, and C-S bond stretching and ring deformations. These peaks collectively serve as a unique identifier for the heterocyclic core.
The carbon-iodine (C-I) bond, being a heavy atom bond, is expected to have a stretching vibration at a low frequency. Based on data for other iodo-substituted thiazoles, this absorption is typically observed in the far-infrared region, around 500 cm⁻¹. The presence of a peak in this region would provide strong evidence for the iodine substitution on the ring.
The expected IR absorption frequencies for the key functional groups in this compound are summarized in the table below.
| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) | Intensity |
| Ester C=O | Stretch | 1700 - 1740 | Strong |
| Ester C-O | Stretch | 1300 - 1000 | Medium |
| Isothiazole Ring (C=C, C=N) | Ring Stretch | 1600 - 1400 | Medium |
| C-H (Aromatic/Methyl) | Stretch | 3100 - 2850 | Medium |
| C-I | Stretch | ~500 | Weak |
This interactive table summarizes the predicted IR absorption data based on analogous compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can construct a detailed model of the electron density, which reveals atomic positions, bond lengths, bond angles, and torsional angles with high precision. acs.org This technique would be essential for the complete structural elucidation of this compound.
While spectroscopic methods like NMR and IR can suggest the structure of a molecule, X-ray crystallography provides unambiguous proof of its molecular connectivity. For this compound, a crystal structure analysis would definitively confirm the 1,2-thiazole ring system (as opposed to the 1,3-thiazole isomer), as well as the precise locations of the iodo and methyl carboxylate substituents at the C5 and C3 positions, respectively.
The analysis would yield a detailed table of atomic coordinates and geometric parameters. For example, typical C-S and C=N bond lengths in thiazole (B1198619) rings are well-documented, and the experimental values would be expected to fall within these ranges. The C-I bond length is also a key parameter; in related structures, this bond length is typically around 2.1 Å. researchgate.net The planarity of the isothiazole ring could also be assessed, providing insight into the aromaticity of the heterocyclic system. As the molecule has no chiral centers, stereochemistry is not a factor, but the crystallographic data would confirm the relative orientation (conformation) of the methyl ester group with respect to the ring.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial as they influence physical properties such as melting point, solubility, and stability.
For this compound, several types of intermolecular interactions would be anticipated. Given the presence of the iodine atom, halogen bonding is a significant possibility. This is a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic atom, such as the oxygen of a carbonyl group or the nitrogen of a neighboring thiazole ring. Such interactions can be highly directional and play a key role in directing the crystal packing.
Theoretical and Computational Chemistry Studies of Methyl 5 Iodo 1,2 Thiazole 3 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. These methods, grounded in quantum mechanics, provide insights into molecular structure, stability, and electronic distribution.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like Methyl 5-iodo-1,2-thiazole-3-carboxylate, DFT calculations can elucidate several key aspects of its electronic behavior. The distribution of electron density, for instance, can highlight the electrophilic and nucleophilic sites within the molecule. The iodine atom at the 5-position and the carbonyl carbon of the ester group are expected to be electrophilic centers, while the nitrogen and sulfur atoms of the thiazole (B1198619) ring, along with the carbonyl oxygen, would be nucleophilic.
DFT is also employed to calculate various reactivity descriptors. These descriptors, which include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, and chemical hardness, provide a quantitative measure of the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. In the case of this compound, the presence of the electron-withdrawing iodine atom and the carboxylate group would likely lower the LUMO energy, making the molecule susceptible to nucleophilic attack.
| Descriptor | Calculated Value (Illustrative) |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Electronegativity (χ) | 4.85 eV |
| Chemical Hardness (η) | 2.35 eV |
Ab Initio Methods for High-Level Property Prediction
Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.netnih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties. researchgate.netnih.gov For this compound, these high-level calculations could be used to precisely determine its optimized geometry, vibrational frequencies, and thermochemical properties such as enthalpy of formation and Gibbs free energy. nih.gov Such data is crucial for understanding the molecule's stability and behavior under various conditions.
Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.govnih.gov For a flexible molecule like this compound, which has a rotatable ester group, MD simulations can provide insights into its conformational landscape. By simulating the molecule's movements in a given environment (e.g., in a solvent or interacting with a biological target), it is possible to identify the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with other molecules, such as enzymes or receptors, which is a key aspect of drug design. nih.govnih.govplos.org
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational methods are also adept at predicting the spectroscopic properties of molecules. By calculating the magnetic shielding of atomic nuclei, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, this would involve predicting the 1H, 13C, and 15N NMR spectra. These predictions can be invaluable for confirming the structure of the synthesized compound and for interpreting experimental spectra. Similarly, by calculating the vibrational modes of the molecule, the Infrared (IR) spectrum can be predicted. The predicted IR frequencies can help in identifying the characteristic functional groups present in the molecule, such as the C=O stretch of the ester and the vibrations of the thiazole ring.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (ester) | 162.5 |
| C3 (thiazole) | 145.8 |
| C4 (thiazole) | 130.2 |
| C5 (thiazole) | 95.7 |
| CH3 (ester) | 52.9 |
Computational Modeling of Reaction Mechanisms and Energy Landscapes
Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. For instance, the nucleophilic substitution of the iodine atom at the 5-position is a likely reaction pathway. pharmaguideline.comrsc.org By mapping the potential energy surface of the reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. This provides a detailed understanding of the reaction kinetics and thermodynamics. Such studies are crucial for optimizing reaction conditions and for predicting the products of new reactions.
In Silico Design of Novel Thiazole Derivatives
The insights gained from the theoretical and computational studies of this compound can be leveraged for the in silico design of novel thiazole derivatives with desired properties. ijprajournal.comamrita.eduinnovareacademics.in For example, by systematically modifying the substituents on the thiazole ring and at the ester group, and then computationally screening the resulting virtual library of compounds, it is possible to identify candidates with enhanced biological activity, improved stability, or other desirable characteristics. This approach, known as rational drug design, can significantly accelerate the discovery of new therapeutic agents and other functional molecules. amrita.eduinnovareacademics.in
Future Perspectives and Emerging Research Directions in Thiazole Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Routes
The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices, and the synthesis of thiazole (B1198619) derivatives is no exception. Traditional methods for constructing the thiazole ring often rely on harsh reagents, toxic solvents, and energy-intensive conditions, leading to significant environmental concerns. bepls.comresearchgate.net Future research will undoubtedly focus on the development of eco-friendly alternatives that minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of development in the sustainable synthesis of thiazoles include:
Microwave-assisted and Ultrasonic-mediated Synthesis: These techniques offer significant advantages in terms of reduced reaction times, increased yields, and often milder reaction conditions compared to conventional heating methods. bepls.commdpi.com
Green Solvents and Catalysts: The use of water, polyethylene glycol (PEG), and deep eutectic solvents (DESs) as reaction media is gaining traction, replacing volatile and hazardous organic solvents. bepls.commdpi.com Furthermore, the development of reusable and recyclable catalysts, such as silica-supported tungstosilisic acid and chitosan-based biocatalysts, will be crucial for minimizing waste. bepls.commdpi.com
Multi-component Reactions (MCRs): One-pot, multi-component reactions are highly atom-economical and efficient, as they combine several synthetic steps into a single operation, thereby reducing solvent usage and purification efforts. bepls.com
Catalyst-Free and Metal-Free Approaches: The exploration of catalyst-free and metal-free synthetic routes is a significant goal to avoid the environmental and economic issues associated with heavy metal catalysts. researchgate.net
Recent advancements in the environmentally benign synthesis of thiazole derivatives are summarized in the table below.
| Green Chemistry Approach | Key Features | Representative Examples |
| Microwave Irradiation | Rapid heating, shorter reaction times, improved yields. | Synthesis of trisubstituted thiazoles and hydrazinyl thiazoles. bepls.com |
| Ultrasonic Irradiation | Enhanced reaction rates, milder conditions. | Synthesis of Hantzsch thiazole derivatives. bepls.com |
| Green Solvents | Use of water, PEG, and deep eutectic solvents. | Synthesis of 2-(alkylsulfanyl)thiazoles in water. bepls.com |
| Reusable Catalysts | Reduced waste, cost-effective. | Silica-supported tungstosilisic acid, chitosan hydrogel biocatalysts. bepls.commdpi.com |
| Multi-component Reactions | High atom economy, operational simplicity. | One-pot synthesis of Hantzsch thiazole derivatives. researchgate.net |
The application of these green methodologies to the synthesis of "Methyl 5-iodo-1,2-thiazole-3-carboxylate" and its analogues will be a significant step towards a more sustainable chemical future.
Exploration of Unprecedented Reactivity and Catalytic Transformations
The iodine substituent at the 5-position of "this compound" offers a versatile handle for a wide range of chemical transformations, making it a valuable building block in organic synthesis. Future research will likely focus on uncovering novel reactivity patterns and developing innovative catalytic methods to exploit the unique electronic properties of this and related iodothiazoles.
Visible light-induced transformations have emerged as a powerful tool in organic synthesis, offering mild and selective reaction conditions. nih.gov The development of transition-metal-catalyzed reactions that operate under visible light irradiation could open up new avenues for the functionalization of iodothiazoles. These methods often proceed through novel mechanisms, distinct from traditional thermal catalysis, and can enable challenging bond formations. nih.gov
Furthermore, the exploration of unprecedented reactivity could involve the activation of C-H bonds adjacent to the thiazole ring, or the development of novel cycloaddition reactions. The unique electronic nature of the thiazole ring, influenced by the electron-withdrawing carboxylate group and the polarizable iodine atom, could lead to unexpected and highly selective transformations.
Future research in this area may include:
Photoredox Catalysis: Utilizing visible light to drive novel cross-coupling reactions and other transformations of the C-I bond.
Dual Catalysis: Combining photoredox catalysis with transition metal catalysis to achieve synergistic reactivity and enable previously inaccessible transformations. nih.gov
Development of Novel Ligands: Designing new ligands for transition metal catalysts to fine-tune their reactivity and selectivity in reactions involving iodothiazoles.
Exploration of Radical Chemistry: Investigating the potential of radical-mediated reactions for the functionalization of the thiazole ring.
Integration of this compound into Automated Synthesis Platforms and Flow Chemistry
The integration of automated synthesis and flow chemistry platforms is revolutionizing the way chemical synthesis is performed, offering enhanced control, reproducibility, and scalability. nih.govspringerprofessional.de "this compound," as a versatile building block, is an ideal candidate for incorporation into these advanced synthetic workflows.
Flow chemistry, in particular, offers several advantages for the synthesis and derivatization of heterocyclic compounds:
Precise Control over Reaction Parameters: Temperature, pressure, and reaction time can be precisely controlled, leading to improved yields and selectivities. rsc.org
Enhanced Safety: Hazardous reagents and intermediates can be generated and consumed in situ, minimizing the risks associated with their handling and storage. nih.gov
Improved Scalability: Scaling up reactions in flow is often more straightforward and safer than in traditional batch processes. rsc.org
Telescoped Reactions: Multiple reaction steps can be performed sequentially in a continuous flow system without the need for intermediate purification. nih.gov
The application of flow chemistry to the synthesis of "this compound" could enable the development of more efficient and sustainable manufacturing processes. rsc.org Furthermore, its integration into automated platforms would facilitate the rapid synthesis of libraries of derivatives for high-throughput screening in drug discovery and materials science. A sustainable synthesis of isothiazoles has been developed using photoredox catalysis, and this methodology has been successfully implemented in a continuous flow setup. rsc.org
Advanced Applications in Supramolecular Chemistry and Nanoscale Materials Science
The unique structural and electronic properties of the thiazole ring make it an attractive building block for the construction of functional supramolecular assemblies and advanced materials. researchgate.net The presence of nitrogen and sulfur heteroatoms provides potential coordination sites for metal ions, while the aromatic nature of the ring allows for π-π stacking interactions. nih.gov
In the realm of supramolecular chemistry, "this compound" and its derivatives could be employed as ligands for the construction of metal-organic frameworks (MOFs) and other coordination polymers. researchgate.net The ability to tune the electronic properties of the thiazole ring through substitution could allow for the design of materials with specific catalytic, sensing, or gas storage properties. The introduction of polar heads to thiazole derivatives has been shown to influence their supramolecular structures and photonic properties. science.gov
In nanoscale materials science, thiazole-containing molecules are being explored for their potential in organic electronics. Thiazolo[5,4-d]thiazole derivatives, for instance, have been shown to form both one-dimensional and two-dimensional supramolecular polymers with interesting electronic properties. rsc.org The ability to control the self-assembly of these molecules is crucial for the development of next-generation electronic devices.
Future research directions in this area may involve:
Design of Novel Thiazole-based Ligands: For the synthesis of functional metal-organic frameworks and coordination polymers.
Controlled Supramolecular Polymerization: To create well-defined one- and two-dimensional nanostructures. rsc.org
Investigation of Optoelectronic Properties: To explore the potential of thiazole-containing materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Synergistic Approaches Combining Experimental and Computational Methodologies for Discovery and Optimization
The synergy between experimental and computational chemistry has become an indispensable tool in modern chemical research. nih.govnih.gov In the context of "this compound," computational methods can provide valuable insights into its electronic structure, reactivity, and potential applications, thereby guiding experimental efforts and accelerating the discovery process.
Density Functional Theory (DFT) calculations, for example, can be used to:
Predict Reactivity: By calculating molecular orbital energies (HOMO-LUMO gaps) and electrostatic potential maps, researchers can predict the most likely sites for electrophilic and nucleophilic attack. nih.govresearchgate.net
Elucidate Reaction Mechanisms: Computational modeling can help to understand the intricate details of reaction pathways, identify key intermediates and transition states, and rationalize observed selectivities. nih.gov
Design Novel Catalysts: By understanding the interactions between a catalyst and the thiazole substrate, more efficient and selective catalysts can be designed.
Molecular docking and other computational screening techniques can be employed to predict the biological activity of "this compound" derivatives, identifying promising candidates for further experimental investigation. nih.govnih.gov This integrated approach, where computational predictions are validated by experimental results, and experimental findings inspire new computational studies, will be crucial for unlocking the full potential of this and other thiazole-containing compounds. tandfonline.com
Q & A
Q. What are the common synthetic routes for Methyl 5-iodo-1,2-thiazole-3-carboxylate?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the iodine substituent. For example, using 5-iodo-1,2,3-trimethoxybenzene as an electrophile with Pd(PPh₃)₄ as a catalyst under mild conditions (40°C, 4 hours) can achieve selective iodination . Esterification of the carboxylic acid precursor (e.g., using methanol and a coupling agent) or direct functionalization of pre-formed thiazole rings via nucleophilic substitution may also be employed. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the thiazole ring structure and substituent positions. The methyl ester group typically appears as a singlet at ~3.8–4.0 ppm (¹H) and ~165–170 ppm (¹³C) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) ensures purity (>95%) and identifies byproducts .
Q. What purification techniques are recommended for this compound?
- Methodological Answer : Column chromatography using silica gel with ethyl acetate/hexane (1:3 to 1:1 gradient) is standard. For crystalline derivatives, recrystallization from ethanol or methanol/water mixtures improves purity . Centrifugation and vacuum drying are critical post-purification steps to remove residual solvents .
Advanced Research Questions
Q. What challenges arise in achieving regioselective iodination during synthesis?
- Methodological Answer : Competing pathways, such as over-iodination or ring-opening, may occur. Catalyst choice (e.g., Pd(PPh₃)₄ vs. CuI) and reaction temperature optimization (40–60°C) can enhance selectivity . Monitoring via TLC or in-situ IR spectroscopy helps identify intermediate stages. Steric effects from the thiazole ring’s 3-carboxylate group may direct iodine substitution to the 5-position, but DFT calculations (e.g., Gaussian 09) can predict reactivity .
Q. How can computational modeling assist in understanding its conformational stability?
- Methodological Answer :
- X-ray Crystallography : SHELXL or SHELXTL software refines crystal structures, determining bond angles and ring puckering parameters (e.g., Cremer-Pople coordinates for non-planar rings) .
- Molecular Dynamics (MD) : Software like GROMACS models solvation effects and thermal stability, predicting preferred conformations under physiological conditions .
Q. What are the applications of this compound in heterocyclic chemistry?
- Methodological Answer :
- Medicinal Chemistry : Acts as a scaffold for bioactive molecules, such as antimicrobial thiadiazole hybrids (e.g., coupling with 5-amino-1,3,4-thiadiazole derivatives) .
- Material Science : The iodine atom enables Suzuki-Miyaura cross-coupling to create π-conjugated polymers for optoelectronic materials .
Q. How can stability under reactive conditions (e.g., radical pathways) be analyzed?
- Methodological Answer :
- Radical Studies : EPR spectroscopy tracks iodine radical dissociation intermediates during reactions with N-iodosuccinimide (NIS). Trapping agents like TEMPO confirm radical pathways .
- Accelerated Stability Testing : Expose the compound to UV light, heat (40–80°C), or varied pH (1–13) for 24–72 hours. Monitor degradation via HPLC and assign products using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
